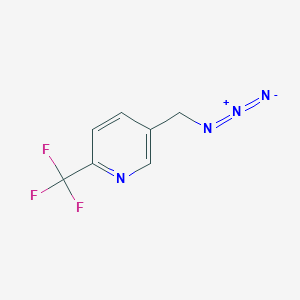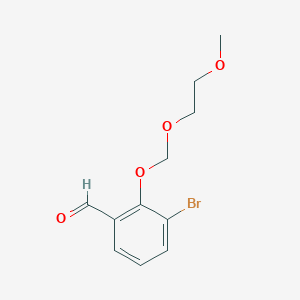
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a sulfonate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Wirkmechanismus
Target of Action
Similar compounds have been known to targetCaspase-3 , a crucial enzyme involved in apoptosis or programmed cell death .
Mode of Action
It’s worth noting that the compound contains atert-butoxycarbonyl (Boc) group , which is commonly used in organic chemistry as a protective group for amines . The presence of this group could influence the compound’s interaction with its targets.
Biochemical Pathways
Given the potential target of caspase-3, it could be involved in pathways related toapoptosis or programmed cell death .
Result of Action
If the compound does indeed target caspase-3, it could potentially influencecell death mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate typically involves the protection of an amine group with a tert-butoxycarbonyl group, followed by the introduction of a sulfonate ester. One common method involves the reaction of 2,2-dimethylpropylamine with di-tert-butyl dicarbonate to form the Boc-protected amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate ester group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.
Deprotection Reactions: Typical reagents include acids such as trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Substitution Reactions: Products include various substituted amines or ethers, depending on the nucleophile used.
Deprotection Reactions: The primary product is the free amine, along with by-products such as carbon dioxide and tert-butanol.
Wissenschaftliche Forschungsanwendungen
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the preparation of peptide-based probes and inhibitors for studying biological processes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-protected Amines: Compounds such as N-Boc-protected glycine or alanine, which also feature a Boc-protected amine group.
Sulfonate Esters: Compounds like methyl p-toluenesulfonate or ethyl p-toluenesulfonate, which contain a sulfonate ester group.
Uniqueness
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate is unique due to the combination of a Boc-protected amine and a sulfonate ester in a single molecule. This dual functionality allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules and peptides .
Eigenschaften
IUPAC Name |
[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5S/c1-13-7-9-14(10-8-13)24(20,21)22-12-17(5,6)11-18-15(19)23-16(2,3)4/h7-10H,11-12H2,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKYZBMFEBBMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


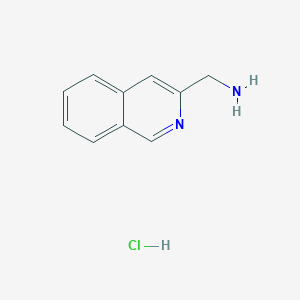
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)
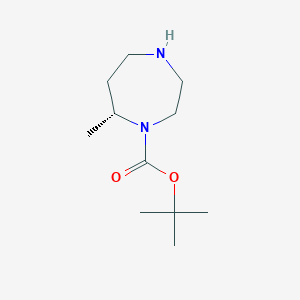
![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)
![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)
![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)

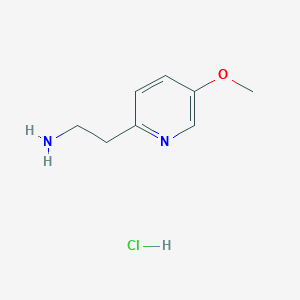
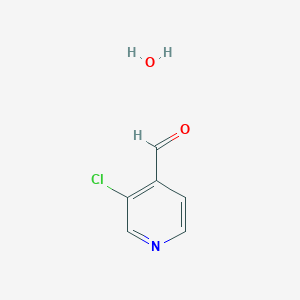
![(3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B1405415.png)

